molecular formula C23H20N4O5S B10957230 4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7168-23-2

4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10957230
CAS No.: 7168-23-2
M. Wt: 464.5 g/mol
InChI Key: VWNKSJIWZHZAAY-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The phenyl groups are introduced through nucleophilic substitution reactions, where appropriate phenyl halides react with the triazole intermediate.

    Functional Group Modifications: The nitro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its triazole core.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s aromatic rings can participate in π-π stacking interactions with receptor proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the nitro group, leading to different reactivity and biological activity.

    4-(2,4-Dimethoxyphenyl)-5-{3-[(4-methoxyphenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a methoxy group instead of a nitro group, affecting its electronic properties and interactions.

Uniqueness

The presence of both methoxy and nitro groups in 4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique electronic and steric properties, making it distinct from other triazole derivatives. These functional groups enhance its potential for diverse chemical reactions and biological interactions.

Properties

CAS No.

7168-23-2

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-[3-[(4-nitrophenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O5S/c1-30-19-10-11-20(21(13-19)31-2)26-22(24-25-23(26)33)16-5-3-4-15(12-16)14-32-18-8-6-17(7-9-18)27(28)29/h3-13H,14H2,1-2H3,(H,25,33)

InChI Key

VWNKSJIWZHZAAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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